molecular formula C6H6N2O B213160 Pyridine-2-aldoxime CAS No. 873-69-8

Pyridine-2-aldoxime

Cat. No. B213160
CAS RN: 873-69-8
M. Wt: 122.12 g/mol
InChI Key: MTFJSAGADRTKCI-UHFFFAOYSA-N
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Description

Pyridine-2-aldoxime is a 2-substituted pyridine derivative . It has the molecular formula C6H6N2O . It is also known by other names such as 2-Pyridinecarboxaldoxime, 2-Pyridinecarbaldehyde oxime, and 2-Pyridinecarboxaldehyde, oxime .


Synthesis Analysis

The synthesis of Pyridine-2-aldoxime involves treating pyridine-2-carboxaldehyde with hydroxylamine . The resulting aldoxime is then methylated using a corresponding methylation agent to obtain N-methylated-pyridinium intermediate .


Molecular Structure Analysis

The molecular structure of Pyridine-2-aldoxime is characterized by its molecular formula C6H6N2O . Its average mass is 122.125 Da and its monoisotopic mass is 122.048012 Da .


Chemical Reactions Analysis

Pyridine-2-aldoxime is known to react with organophosphates. Oximes such as pralidoxime chloride, also known as 2-pyridine aldoxime methyl chloride (2-PAM), reactivate acetylcholinesterases by removing the phosphoryl group to restore transmission at both nicotinic and muscarinic synapses .


Physical And Chemical Properties Analysis

Pyridine-2-aldoxime has a density of 1.1±0.1 g/cm3, a boiling point of 233.1±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 34.6±0.5 cm3, a polar surface area of 45 Å2, and a molar volume of 107.0±7.0 cm3 .

Scientific Research Applications

1. Catalytic Behavior in Isoprene Polymerization

  • Summary of Application : Pyridine-2-aldoxime is used as a ligand in cobalt (II) complexes, which are then used as catalysts in isoprene polymerization .
  • Methods of Application : Several cobalt (II) complexes bearing pyridine–oxime ligands were synthesized and characterized by FT-IR, mass spectrum, and elemental analysis . These complexes displayed extremely high activity toward isoprene polymerization upon activation with a small amount of AlClEt2 in toluene .
  • Results or Outcomes : The generated polyisoprene displayed high molecular weights and narrow molecular distribution with a cis-1,4-enriched selectivity . The type of cobalt complexes, cocatalyst, and reaction temperature all have effects on the polymerization activity but not on the microstructure of the polymer .

2. Aldoxime Dehydratase Mutants for Sustainable Synthesis of Biorenewables-Based 2-Furonitrile

  • Summary of Application : Pyridine-2-aldoxime is used as a substrate in the enzymatic dehydration process to produce 2-furonitrile, an intermediate in the field of fine chemicals and pharmaceuticals .
  • Methods of Application : The aldoxime dehydratase biocatalyst from Rhodococcus sp. YH3-3 was used in the enzymatic dehydration of 2-furfuryl aldoxime . Mutants of this enzyme were generated by directed evolution to enhance its activity toward 2-furfuryl aldoxime .
  • Results or Outcomes : The mutant OxdYH3-3 N266S showed an improved activity of up to six times higher than the wild type when utilizing a substrate concentration of 50–100 mM of 2-furfuryl aldoxime .

Safety And Hazards

Pyridine-2-aldoxime is considered hazardous. It is highly flammable and can cause skin and eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Future Directions

Given the pharmacological significance of oximes, there is potential for the development of novel therapeutics and decontamination agents following organophosphate exposure . The discovery of unique non-quaternary oximes opens the door to the design of novel therapeutics .

properties

IUPAC Name

(NE)-N-(pyridin-2-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6N2O/c9-8-5-6-3-1-2-4-7-6/h1-5,9H/b8-5+
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MTFJSAGADRTKCI-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name syn-Pyridin-2-aldoxime
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Product Name

Pyridine-2-aldoxime

CAS RN

873-69-8, 1193-96-0
Record name Pyridine-2-aldoxime
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Record name Pyridine-2-aldoxime, (E)-
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Record name Pyridine-2-aldoxime
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Record name Pyridine-2-carbaldehyde oxime
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Record name syn-2-Pyridinealdoxime
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Record name PYRIDINE-2-ALDOXIME, (E)-
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Synthesis routes and methods

Procedure details

To a solution of pyridine-2-carboxaldehyde (5.5 mL; 57.8 mmol) in ethanol (100 mL) at 0° C., was added water (22 mL) and hydroxylamine hydrochloride (5.32 g; 76.6 mmol). Aqueous sodium hydroxide (1N; 50 mL) was added dropwise and the reaction mixture warmed to room temperature overnight. The reaction mixture was poured into water (250 mL) and extracted with ethyl acetate (3×150 mL). The combined organic layers were washed with water (100 mL), dried (MgSO4), filtered and evaporated to yield oxime 1e as a white solid.
Quantity
5.5 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
5.32 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,600
Citations
F Hobbiger - British journal of pharmacology and chemotherapy, 1957 - Wiley Online Library
… The results presented in this paper show that in the mouse pyridine-2-aldoxime methiodide (P-2-AM), which was the most active oxime found so far, was less effective in reactivating …
Number of citations: 132 bpspubs.onlinelibrary.wiley.com
D Carlstrom - Acta Chem. Scand., 1966 - actachemscand.org
… The excellent antidotal activity of N-methyl-pyridine-2-aldoxime iodide {usually denoted pralidoxime or 2-PAM) for" nerve gas" poisoning1 was simultaneously discovered by Davies and …
Number of citations: 38 actachemscand.org
S Ginsburg, IB Wilson - Journal of the American Chemical Society, 1957 - ACS Publications
… here described with theexception of 6-methylpyridine-2-aldoxime react with methyl iodide to yield the B series quaternary oximes. This fact does not indicate that the B-series has the …
Number of citations: 177 pubs.acs.org
T Namba, K Hiraki - Journal of the American Medical Association, 1958 - jamanetwork.com
The prompt antidotal effect of PAM (pyridine-2-aldoxime methiodide) in alkylphosphate poisoning was demonstrated in five cases here reported. The patients were all farm workers who …
Number of citations: 220 jamanetwork.com
TT Zhang, JF Jia, Y Ren, HS Wu - The Journal of Physical …, 2011 - ACS Publications
… The present work investigated the ground and excited state geometries, absorption, and emission properties of three tricarbonyl Re(I) complexes with pyridine-2-aldoxime and X (−Cl, −…
Number of citations: 29 pubs.acs.org
RI Ellin - Journal of the American Chemical Society, 1958 - ACS Publications
… The mechanism of the deterioration of pyridine-2-aldoxime methiodide (2-PAM) in aqueous … Pyridine-2-aldoxime methiodide (I), mouoisonitrosoacetone and diaeetylrnonoxime have …
Number of citations: 69 pubs.acs.org
RI Ellin, JS Carlese, AA Kondritzer - Journal of Pharmaceutical Sciences, 1962 - Elsevier
The decomposition of 2-PAM was studied at pH values 0.5 to 13 and at temperatures ranging from 37 to 87. At constant pH and temperature, the observed rate of deterioration of 2-PAM …
Number of citations: 34 www.sciencedirect.com
RI Ellin, AA Kondritzer - Analytical Chemistry, 1959 - ACS Publications
… An ultraviolet spectrophotometric method has been developed for the quantitative estimation of pyridine-2aldoxime methiodide (PAM), in the presence of its acid hydrolytic products. A …
Number of citations: 29 pubs.acs.org
S Bolton, RI Ellin - Journal of Pharmaceutical Sciences, 1962 - Wiley Online Library
… Acid dissociation constants of pyridine-2-aldoxime and its … study the ability of pyridine-2-aldoxime to form chelates with … , which is related structurally to pyridine-2-aldoxime, showed the …
Number of citations: 17 onlinelibrary.wiley.com
M Orama, H Saarinen, J Korvenranta - Acta Chem. Scand, 1989 - actachemscand.org
The nickel (II) complex formation of pyridine-2-aldoxime (= HL) has been studied at 25 C in … Here we describe the complexation between nickel (II) and pyridine-2-aldoxime (= HL) in …
Number of citations: 31 actachemscand.org

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